1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester is an organic compound with the molecular formula C13H15NO4. It is characterized by the presence of a pyrrolidine ring and a phenylmethyl ester group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester typically involves the following steps:
Condensation Reaction: 1-pyrroleethanol and chloromethyl chloroformate are subjected to a condensation reaction under alkaline conditions to yield the chloromethyl ester of this compound.
Alkali Treatment: The chloromethyl ester is then treated with alkali to produce the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl)2-(phenylmethyl) ester
- 1,3-Pyrrolidinedicarboxylic acid, 5-methyl-, 3-ethyl 1-(phenylmethyl) ester
- 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 3-ethyl 1-(phenylmethyl) ester
Uniqueness
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester is unique due to its specific structural features, such as the pyrrolidine ring and phenylmethyl ester group. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H14NO4- |
---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
1-phenylmethoxycarbonylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/p-1 |
InChI Key |
JSASVUTVTRNJHA-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.